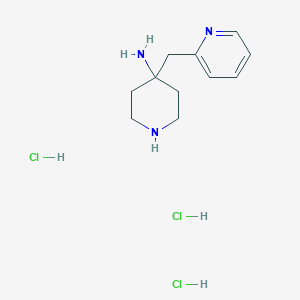
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including chlorination, condensation, reductive amination, and lactamization. For instance, Shen Li et al. (2012) detailed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, through successive chlorination and condensation steps with an overall yield of about 62% (Shen Li, 2012). Similarly, practical syntheses involving reductive amination and subsequent steps have been reported, as in the preparation of key intermediates for potent deoxycytidine kinase inhibitors (Haiming Zhang et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride and related compounds involves studying the arrangement of atoms within the molecule. Techniques such as NMR, MS, and X-ray crystallography are commonly used for structural confirmation. For example, the structure of novel pyridine derivatives has been confirmed using NMR and X-ray single crystal diffraction (Wu Feng, 2011).
Chemical Reactions and Properties
Chemical reactions involving 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride and derivatives often involve nucleophilic substitutions, condensations, and cyclization reactions. These reactions are essential for the synthesis of complex molecules with potential pharmacological activities. An example includes the multi-component tether catalysis synthesis of highly functionalized pyrroles via a cascade reaction accompanied by decarboxylation (Kun Li et al., 2019).
科学的研究の応用
Synthesis and Chemical Properties
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is involved in various synthetic processes and chemical reactions. It is used as an intermediate in the synthesis of certain compounds, including lafutidine. A typical synthesis approach involves chlorination and condensation reactions, yielding products like 2-chloro-4-(piperidin-1-ylmethyl)pyridine, as detailed by Shen Li (2012).
Role in Coordination Polymers
This compound plays a significant role in the construction of helical silver(I) coordination polymers, as explored in the work of Zhuyan Zhang et al. (2013). These polymers exhibit interesting properties like luminescent emission intensities, which vary depending on the nature of the coordinating ligands and metal ions involved.
Applications in Organic Synthesis
The compound is used in organic synthesis to produce a variety of piperidine derivatives. An example is the synthesis of optically pure piperidines from serine, which undergoes Claisen rearrangement to yield piperidine derivatives, a process detailed by H. P. Acharya and D. Clive (2010).
Novel Cascade Reaction
A unique application involves the use of the compound in a multi-component tether catalysis protocol for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles, as described by Kun Li et al. (2019). This novel cascade reaction demonstrates its versatility in introducing pyridin-2-ylmethyl in various heterocycles.
Binding Assays
It also finds application in receptor binding assays. For instance, derivatives of this compound have been synthesized and tested for their binding affinity to dopamine receptors, providing insights into potential ligand-receptor interactions as explored in studies like that of Li Guca (2014).
Substance P Antagonists
The compound has been used in the generation of piperidine(methan)amines, which are potential substance P antagonists, offering insights into neurochemical pathways as investigated by N. Knoops et al. (1997).
特性
IUPAC Name |
4-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;;/h1-3,6,13H,4-5,7-9,12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOWXIOEMMNOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
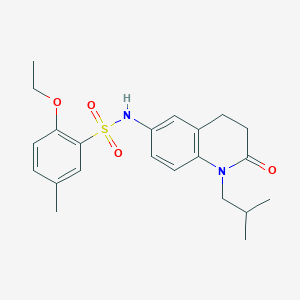
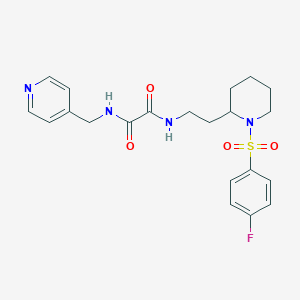
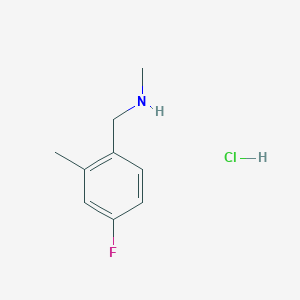
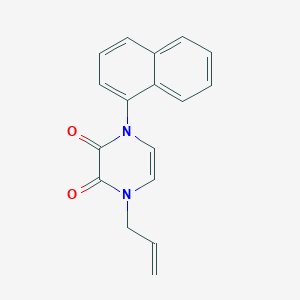
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
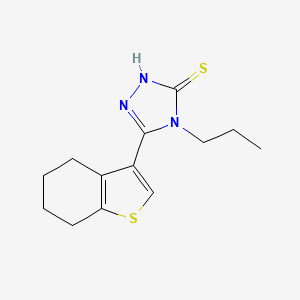
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)
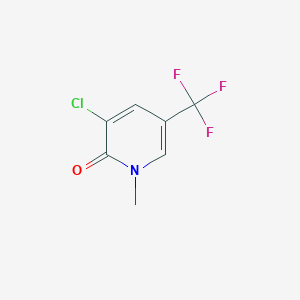
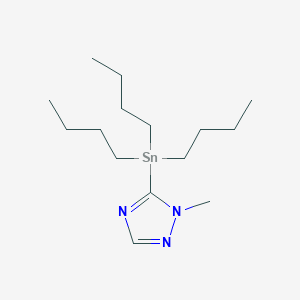
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)